3-(4-(Methoxymethoxy)phenyl)propanal
Description
Contextualization of 3-(4-(Methoxymethoxy)phenyl)propanal within Organic Synthesis
The compound this compound is a substituted phenylpropanal derivative. Specifically, it is the methoxymethyl (MOM) ether derivative of 3-(4-hydroxyphenyl)propanal. The core structure, 3-phenylpropanal, consists of a benzene (B151609) ring linked to a three-carbon aldehyde chain. nih.govebi.ac.uk In this specific compound, the phenyl ring is substituted at the para (4-position) with a methoxymethoxy group (-OCH₂OCH₃).
In the context of organic synthesis, this compound serves as a valuable intermediate. The MOM group acts as a protecting group for the reactive phenolic hydroxyl of the parent compound, 3-(4-hydroxyphenyl)propanal. total-synthesis.com This protection strategy is crucial when chemical transformations are intended for the aldehyde functionality. Without protection, the acidic proton of the hydroxyl group or its nucleophilic character could lead to unwanted side reactions, such as reactions with basic or organometallic reagents intended to react at the aldehyde.
By masking the phenol (B47542) as a MOM ether, the aldehyde group can undergo various reactions, such as oxidation, reduction, or carbon-carbon bond formation. Following these transformations, the MOM group can be selectively removed to reveal the free phenolic hydroxyl group in the final product. This strategic use of protection and deprotection allows for the synthesis of complex molecules containing the 4-hydroxyphenylpropanal scaffold, which is a structural motif found in various natural products and biologically relevant compounds. nih.govnih.gov
Table 1: Physicochemical Properties of the Parent Compound, 3-Phenylpropanal
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-phenylpropanal | nih.gov |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.17 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | nih.gov |
| Classification | Benzene and substituted derivatives | hmdb.ca |
Overview of Methoxymethoxy (MOM) Ethers as Orthogonal Protecting Groups
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions, including alcohols and phenols, in multi-step organic synthesis. chemistrytalk.orgfiveable.me It belongs to the class of acetal (B89532) protecting groups, which are generally characterized by their stability under basic and neutral conditions but lability in the presence of acid. total-synthesis.comorganic-chemistry.org
Formation and Cleavage of MOM Ethers The MOM group is typically introduced by reacting an alcohol or phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Another common method involves using dimethoxymethane (B151124) (methylal) with an acid catalyst. adichemistry.com
Deprotection, or the removal of the MOM group, is most commonly achieved through acid hydrolysis. wikipedia.orgadichemistry.com Treatment with dilute acids, such as hydrochloric acid in a protic solvent like methanol, efficiently cleaves the acetal to regenerate the free hydroxyl group. adichemistry.commasterorganicchemistry.com Various Lewis acids can also be employed for the cleavage of MOM ethers. tandfonline.comthieme-connect.com
Table 2: Representative Conditions for MOM Group Protection and Deprotection
| Transformation | Reagents and Conditions | Source |
|---|---|---|
| Protection (Formation) | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane | wikipedia.org |
| Dimethoxymethane (CH₂(OMe)₂), Phosphorus pentoxide (P₂O₅), Chloroform (B151607) | adichemistry.com | |
| Deprotection (Cleavage) | Hydrochloric acid (HCl), Methanol, Heat | adichemistry.com |
| Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), 1,2-Dichloroethane, 40°C | tandfonline.com |
Orthogonality A key concept in modern synthetic chemistry is the use of "orthogonal" protecting groups. This refers to a set of protecting groups present in a single molecule that can be removed under distinct reaction conditions, without affecting the others. uchicago.edu This strategy provides chemists with precise control over the sequence of reactions in a complex synthesis. nih.gov
The MOM group is a valuable component of orthogonal protection schemes. Its stability to a wide range of reagents makes it compatible with many other protecting groups. organic-chemistry.orgadichemistry.com For example, a MOM ether is stable under the basic conditions used to cleave ester groups or the fluoride-based reagents used to remove silyl (B83357) ethers (like TBDMS or TIPS). wikipedia.orguwindsor.ca Conversely, silyl ethers and benzyl (B1604629) (Bn) ethers are generally stable to the acidic conditions required to remove a MOM group. uwindsor.ca This orthogonality allows for the selective deprotection of one hydroxyl group while others remain masked, enabling stepwise manipulation of a polyhydroxylated molecule. uchicago.edu
Table 3: Orthogonal Stability of MOM Ethers with Other Common Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to MOM Cleavage (Acidic) | Stability to its own Cleavage Conditions |
|---|---|---|---|
| Methoxymethyl (MOM) Ether | Acidic (e.g., HCl, H₂O) | - | Labile |
| tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride ion (e.g., TBAF) or Acid | Can be labile depending on acid strength | Stable |
| Benzyl (Bn) Ether | Hydrogenolysis (H₂, Pd/C) | Stable | Stable |
| Acetyl (Ac) Ester | Basic (e.g., NaOH, NH₃) | Stable | Stable |
| p-Methoxybenzyl (PMB) Ether | Oxidative (e.g., DDQ) or Acidic | Labile | Stable |
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(methoxymethoxy)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-9-14-11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZBZCEZPQZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445343 | |
| Record name | 3-(4-(methoxymethoxy)phenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74882-16-9 | |
| Record name | 4-(Methoxymethoxy)benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74882-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-(methoxymethoxy)phenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxymethoxy Phenyl Propanal
Convergent Synthesis Approaches
Convergent synthesis strategies aim to maximize efficiency by preparing key fragments of the target molecule separately before combining them. This approach is central to the synthesis of 3-(4-(Methoxymethoxy)phenyl)propanal, often involving the preparation of a protected phenylpropanol precursor which is then converted to the final product.
The conversion of the primary alcohol in 3-(4-(methoxymethoxy)phenyl)propan-1-ol (B1625320) to the aldehyde functionality is a critical step. The aldehyde group can be reduced to form the corresponding alcohol, implying that the reverse reaction, oxidation, is a key synthetic transformation. Careful selection of the oxidizing agent is necessary to prevent over-oxidation to the corresponding carboxylic acid, 3-(4-(Methoxymethoxy)phenyl)propanoic acid. Studies on similar phenylpropene compounds, such as cinnamyl alcohol, highlight the reactivity of the alcohol group in this class of molecules. rsc.org
Common reagents for this selective oxidation are summarized in the table below.
| Reagent/System | Description |
| Pyridinium chlorochromate (PCC) | A milder oxidizing agent that typically stops at the aldehyde stage for primary alcohols. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. It is effective at low temperatures, minimizing side reactions. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes. |
Several methods exist for assembling the three-carbon aldehyde chain attached to the phenyl ring. One advanced strategy is the Mizoroki-Heck cross-coupling reaction. nih.gov For instance, a similar skeleton has been constructed by coupling an aryl bromide (e.g., 1-bromo-3-(trifluoromethyl)benzene) with acrolein diethyl acetal (B89532), which serves as a protected form of the three-carbon chain. nih.gov This is followed by hydrogenation and hydrolysis to yield the final propanal. nih.gov
Another common approach involves the Claisen-Schmidt condensation to form a chalcone, followed by subsequent reduction. For example, a substituted benzaldehyde (B42025) can be reacted with a methyl ketone to form an α,β-unsaturated ketone. mdpi.comniscpr.res.in While this initially yields a propenone structure, selective reduction of the carbon-carbon double bond would lead to the desired propanone, which can then be further manipulated to form the propanal.
A summary of key C-C bond formation strategies is presented below.
| Strategy | Description | Example Reaction |
| Mizoroki-Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene (e.g., a protected acrolein derivative). nih.gov | 1-Bromo-3-(trifluoromethyl)benzene + Acrolein diethyl acetal → 1-(3,3-Diethoxypropyl)-3-(trifluoromethyl)benzene nih.gov |
| Aldol (B89426)/Claisen-Schmidt Condensation | Base- or acid-catalyzed reaction of an aldehyde with a ketone to form an enone, followed by reduction. mdpi.com | 4-Methoxybenzaldehyde + 3,4-(Dimethoxy)phenyl methyl ketone → 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone mdpi.com |
Phenolic Hydroxyl Protection Strategies
The protection of the phenolic hydroxyl group is paramount in the synthesis of this compound to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for this purpose due to its stability under various conditions. nih.govadichemistry.com
The MOM group is typically introduced to protect a hydroxyl functional group. wikipedia.orgyoutube.com This is commonly achieved by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.org Alternative reagents and conditions are also effective for this transformation. adichemistry.com
| Reagent System | Conditions |
| CH₃OCH₂Cl (MOMCl) and i-Pr₂NEt (DIPEA) | Room temperature reaction. adichemistry.com |
| CH₃OCH₂Cl (MOMCl) and NaH | Conducted in a solvent like Tetrahydrofuran (THF). adichemistry.com |
| CH₂(OMe)₂ (Methylal) and P₂O₅ | Performed in chloroform (B151607) at 25°C. adichemistry.com |
The MOM ether is stable across a pH range of 4 to 12 and is resistant to many oxidizing and reducing agents, as well as bases and nucleophiles. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal when needed. adichemistry.comwikipedia.org
Chemoselectivity, the preferential reaction of a reagent with one of several different functional groups, is a critical consideration in complex organic synthesis. nih.gov The MOM protecting group offers useful chemoselective properties. A notable distinction exists between the reactivity of aromatic and aliphatic MOM ethers. nih.gov Aromatic MOM ethers can be selectively cleaved or converted to other silyl (B83357) ethers (e.g., triethylsilyl ethers) in the presence of aliphatic MOM ethers under specific conditions using reagents like trialkylsilyl triflates and 2,2'-bipyridyl. nih.gov
This differential reactivity allows for orthogonal protection strategies, where one type of MOM ether can be removed without affecting another in the same molecule. nih.gov Furthermore, methods have been developed for the highly selective deprotection of phenolic MOM ethers using mild, heterogeneous catalysts like silica-supported sodium hydrogen sulfate, which leaves other acid-sensitive groups intact. organic-chemistry.org This level of control is essential for the efficient synthesis of complex molecules containing multiple functional groups. nih.gov
Advanced Synthetic Techniques and Principles in the Preparation of this compound
The synthesis of this compound, a valuable intermediate in organic chemistry, has evolved to incorporate advanced methodologies that prioritize efficiency, sustainability, and selectivity. These techniques move beyond traditional stoichiometric approaches to leverage the power of catalysis, embrace the principles of green chemistry, and meticulously optimize reaction parameters to maximize outcomes.
Application of Catalytic Methods in Phenylpropanal Synthesis
Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. In the context of phenylpropanal synthesis, various catalytic strategies have been explored, demonstrating significant advantages.
One prominent catalytic approach applicable to the synthesis of phenylpropanal derivatives is the Mizoroki-Heck cross-coupling reaction. For instance, an improved synthesis of 3-(3-trifluoromethylphenyl)propanal, a structurally related compound, utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. This reaction couples 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal, followed by a hydrogenation step in a cascade process. nih.gov The palladium catalyst, crucial for the carbon-carbon bond formation, can be efficiently recovered as Pd/Al₂O₃, highlighting the economic and environmental benefits of this catalytic cycle. nih.gov
Another powerful catalytic method is hydroformylation, which introduces a formyl group (-CHO) and a hydrogen atom across a double bond. The hydroformylation of styrene (B11656) derivatives, for example, can be achieved using rhodium catalysts to produce the corresponding phenylpropanal. The choice of ligands, such as various phosphines, can significantly influence the regioselectivity and efficiency of the hydroformylation of styrene. documentsdelivered.com For the synthesis of this compound, this would involve the catalytic hydroformylation of 4-(methoxymethoxy)styrene.
Furthermore, catalytic hydrogenation plays a key role. The reduction of ester or acid derivatives of the corresponding phenylpropanoic acid can yield the desired propanal. This requires careful control of the reaction conditions and catalyst selection to prevent over-reduction to the alcohol. Hydride reagents, while often stoichiometric, can also be used in catalytic systems.
The following table summarizes various catalytic methods applicable to the synthesis of phenylpropanal derivatives:
| Catalytic Method | Catalyst Example | Reactants | Product Type | Key Advantages |
| Mizoroki-Heck Coupling | Pd(OAc)₂ | Aryl halide, Acrolein acetal | Phenylpropanal acetal | Good yields, Catalyst recovery |
| Hydroformylation | Rhodium complexes with phosphine (B1218219) ligands | Styrene derivative, Syngas (CO/H₂) | Phenylpropanal | Direct formylation, High atom economy |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Phenylpropanoic acid ester | Phenylpropanal | Controlled reduction |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halide, Amine | Substituted anilines (precursors) | Forms C-N bonds efficiently |
Integration of Green Chemistry Principles into Synthetic Design
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for compounds like this compound. ijpsjournal.com These principles address aspects such as atom economy, use of safer solvents, energy efficiency, and waste prevention. chemijournal.com
A key principle is the use of catalytic reagents over stoichiometric ones, as discussed in the previous section. Catalysts are used in small amounts and can often be recycled, minimizing waste. ijpsjournal.com The recovery and reuse of the palladium catalyst in the Mizoroki-Heck reaction is a prime example of this principle in action. nih.gov
The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with safer alternatives such as water, ethanol, or supercritical fluids, or even conducting reactions in solvent-free conditions. ijpsjournal.commdpi.com For example, microwave-assisted organic synthesis can often be performed with reduced solvent volumes or in the absence of a solvent altogether, which also contributes to energy efficiency. mdpi.com
Energy efficiency is another pillar of green chemistry. ijpsjournal.com Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. nih.govmdpi.com In the synthesis of a related phenylpropanal, microwave conditions were shown to reduce reaction times without compromising yield or selectivity. nih.gov
The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also central. ijpsjournal.com Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot or cascade reactions, where multiple transformations occur in a single flask, are excellent examples of atom-economical processes that also reduce waste from intermediate workups and purifications. nih.gov
The following table illustrates the application of green chemistry principles in phenylpropanal synthesis:
| Green Chemistry Principle | Application in Phenylpropanal Synthesis | Benefit |
| Catalysis | Use of Pd or Rh catalysts | Reduced waste, higher efficiency |
| Safer Solvents | Exploring aqueous media or solvent-free conditions | Reduced toxicity and environmental impact |
| Energy Efficiency | Microwave-assisted reactions | Shorter reaction times, lower energy consumption |
| Atom Economy | Cascade reactions (e.g., coupling followed by hydrogenation) | Fewer workup steps, less waste |
| Waste Prevention | Catalyst recovery and reuse | Reduced disposal of hazardous materials |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves systematically varying parameters such as temperature, pressure, catalyst loading, reactant concentrations, and solvent to achieve the highest possible yield and selectivity for the desired product.
In the synthesis of phenylpropanal derivatives, temperature is a crucial parameter. For instance, in reductive etherification reactions using zirconium and hafnium catalysts, elevated temperatures between 120 to 150 degrees Celsius are required to achieve yields ranging from 68 to 91 percent. In contrast, some catalytic reactions can be performed at room temperature, which is more energy-efficient and can prevent side reactions. mdpi.com
The reaction medium, or solvent, can influence reaction rates and selectivities. In the deprotection of an acetal to an aldehyde, it was observed that the presence of γ-valerolactone significantly accelerated the reaction compared to ethereal solvents like Me-THF and CPME. nih.gov
The following table provides examples of how varying reaction conditions can impact the synthesis of phenylpropanal-related compounds, based on findings for analogous structures:
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |
| Heating Method | Conventional Heating | Longer reaction time | Microwave Irradiation | Reduced reaction time, similar yield | nih.gov |
| Reducing Agent | DIBAL-H | Lower selectivity | PDBBA | High selectivity for aldehyde | nih.gov |
| Solvent | Me-THF / CPME | Slower acetal deprotection | γ-Valerolactone | Accelerated acetal deprotection | nih.gov |
| Temperature | Room Temperature | Slower reaction | 120-150 °C | Higher yield in reductive etherification |
By systematically fine-tuning these parameters, chemists can develop synthetic protocols for this compound that are not only high-yielding and selective but also economically viable and environmentally responsible.
Chemical Reactivity and Transformations of 3 4 Methoxymethoxy Phenyl Propanal
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety in 3-(4-(methoxymethoxy)phenyl)propanal serves as a highly reactive electrophilic center, readily participating in numerous organic transformations. oup.com These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.
The aldehyde group is a key site for building molecular complexity through the formation of new carbon-carbon bonds.
Aldol (B89426) Reaction: The aldol reaction and subsequent condensation are cornerstone C-C bond-forming reactions in organic synthesis. organic-chemistry.org In a mixed or crossed aldol reaction, an enolate attacks an aldehyde. semanticscholar.org For instance, the crossed-aldol condensation between aldehydes like heliotropin and propanal is a known industrial process, though it can suffer from self-condensation side reactions. researchgate.net It is expected that this compound would react similarly with enolates derived from ketones or other aldehydes, leading to the formation of β-hydroxy aldehyde products, which can subsequently dehydrate to form α,β-unsaturated aldehydes. To control the reaction and limit the formation of side products, a common strategy is to use a reactant, like benzaldehyde (B42025), which has no alpha-hydrogens and thus cannot form an enolate itself. semanticscholar.org
Mannich Reaction: The Mannich reaction is a three-component condensation that forms a C-C bond, typically involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. acs.org This reaction is a powerful tool for synthesizing aminoalkyl chains. acs.orgacs.org The aldehyde in this compound can react with an amine to form an iminium ion, which then undergoes nucleophilic attack by a carbanion equivalent to yield a β-amino carbonyl compound, known as a Mannich base. acs.org This reaction provides an efficient route to various nitrogen-containing derivatives.
While specific documented examples of allylation with this compound are not prevalent in the searched literature, the general reactivity of aldehydes suggests it would readily undergo such reactions. Allylation typically involves the nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyltributyltin) to the aldehyde, yielding a homoallylic alcohol.
The aldehyde group of this compound can be readily converted into other important functional groups, such as alcohols and carboxylic acids, through oxidation and reduction reactions.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(4-(methoxymethoxy)phenyl)propanoic acid. Common oxidizing agents suitable for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the primary alcohol, 3-(4-(methoxymethoxy)phenyl)propan-1-ol (B1625320). This is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another effective reducing agent for converting substituted phenylpropanals to their corresponding alcohols is diisobutylaluminum hydride (DIBAL-H). nih.gov
The following table summarizes these key interconversions:
| Starting Compound | Transformation | Product | Reagents |
| This compound | Oxidation | 3-(4-(Methoxymethoxy)phenyl)propanoic acid | KMnO₄, CrO₃ |
| This compound | Reduction | 3-(4-(Methoxymethoxy)phenyl)propan-1-ol | NaBH₄, LiAlH₄, DIBAL-H |
Strategic Utility of 3 4 Methoxymethoxy Phenyl Propanal in Complex Molecular Architectures
Role as a Key Intermediate in Natural Product Total Synthesis
The total synthesis of natural products often requires the strategic assembly of complex scaffolds from simpler, well-defined precursors. 3-(4-(Methoxymethoxy)phenyl)propanal serves as an important C6-C3 (phenyl-propane) building block, a common motif in a wide array of plant-derived secondary metabolites.
Neolignans and isoflavonoids are classes of polyphenolic natural products known for their diverse biological activities. psu.edursc.org The synthesis of these compounds frequently involves the coupling of phenylpropanoid units. The methoxymethyl (MOM) protecting group is a common feature in the synthesis of lignans, being removed in later stages to yield the final natural product. nih.gov
In the context of isoflavonoid (B1168493) synthesis, the core structure is derived from a 1,2-aryl migration. rsc.org Synthetic strategies often utilize precursors containing a protected phenol (B47542) to prevent unwanted side reactions. For instance, the Suzuki coupling of a boronic acid derivative, such as 4-(methoxymethoxy)phenylboronic acid, with a suitable partner is a key step in constructing the isoflavanone (B1217009) skeleton. rsc.org The subsequent reduction of the resulting enone yields the isoflavanone core, which can be further modified. rsc.org The use of this compound provides the necessary phenylpropanal fragment with the phenol safely protected, ready for incorporation into the target isoflavonoid framework through reactions like aldol (B89426) condensations or Wittig-type olefinations.
Similarly, the synthesis of 8-O-4' neolignans, which feature an ether linkage between two phenylpropanoid units, relies on the coupling of two distinct aromatic fragments. researchgate.net While various protecting groups can be used, the MOM group offers specific advantages in terms of stability and cleavage conditions. The aldehyde functionality of this compound allows for the construction of the three-carbon side chain, which can then be coupled with another phenolic component to form the characteristic neolignan structure.
The utility of this compound extends beyond neolignans and isoflavonoids to a broader range of biologically active compounds. nih.govresearchgate.net Its structure is a precursor to the 4-hydroxyphenylpropyl motif present in numerous natural products. The aldehyde group is a versatile functional handle that can participate in a wide array of carbon-carbon bond-forming reactions, including aldol reactions, Knoevenagel condensations, and reductive aminations, to build molecular complexity.
The synthesis of complex heterocyclic structures, which are prevalent in bioactive molecules, can also leverage this intermediate. researchgate.net For example, multicomponent reactions to form novel thiopyrano[2,3-d]thiazoles have been demonstrated using related phenylpropanals, showcasing how the aldehyde can be used to construct polycyclic systems in a single step. researchgate.net The presence of the MOM protecting group ensures that these transformations can be carried out selectively at the aldehyde position.
| Synthetic Application | Target Molecule Class | Role of this compound |
| Natural Product Synthesis | Isoflavonoids | Provides the protected C6-C3 backbone for constructing the 3-phenylchroman skeleton. |
| Natural Product Synthesis | Neolignans | Serves as a key building block for one of the phenylpropanoid units, enabling ether linkage formation. |
| Bioactive Compound Synthesis | Complex Heterocycles | Acts as the aldehyde component in multicomponent reactions to build polycyclic frameworks. |
Significance in Pharmaceutical Intermediate Development
In the pharmaceutical industry, intermediates are the chemical compounds that form the building blocks of Active Pharmaceutical Ingredients (APIs). duorganics.insunfinelabs.com The quality and structure of these intermediates are critical as they directly impact the efficacy, safety, and manufacturability of the final drug. pharmanoble.com
This compound functions as a key pharmaceutical intermediate, providing a specific structural motif required for the synthesis of certain APIs. mallakchemicals.com Its role is to introduce the 4-hydroxyphenylpropyl fragment in a protected and stable form. The manufacturing of APIs often involves multi-step syntheses where functional groups must be masked to direct reactivity to other parts of the molecule. duorganics.in
A relevant example of this synthetic strategy is seen in the production of drugs like Cinacalcet, which, although it uses a different substituted phenylpropanal (3-(3-trifluoromethylphenyl)propanal), follows a similar pathway. nih.gov In such syntheses, the propanal intermediate undergoes reductive amination with a chiral amine to form the final API. nih.gov This illustrates a primary application for this compound: reacting its aldehyde group to connect the phenylpropyl unit to another part of the target drug molecule. After the key bond formations are complete, the MOM group is removed under specific conditions to reveal the free phenol in the final API, which is often crucial for biological activity.
The core structure derived from this compound, the 4-hydroxyphenylpropyl unit, can be found in various pharmaceutical entities. Beyond its intended presence in the final API, the intermediate itself is relevant in the context of pharmaceutical impurities.
Impurities in pharmaceuticals are unwanted chemical substances that can arise during the synthesis, purification, and storage of the drug substance. moravek.com Regulatory agencies require strict control over these impurities. ijprajournal.com Starting materials and intermediates are common sources of process-related organic impurities. moravek.comscispace.com Therefore, any unreacted this compound or by-products from its reactions could potentially be carried through the manufacturing process and end up as impurities in the final API. ijprajournal.com Analytical methods must be developed to detect and quantify the presence of such intermediates to ensure the purity and safety of the pharmaceutical product.
Future Research Directions and Emerging Applications of 3 4 Methoxymethoxy Phenyl Propanal
Development of Novel and Highly Efficient Synthetic Routes
The current synthesis of 3-(4-(methoxymethoxy)phenyl)propanal typically involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde (B117250) as a methoxymethyl (MOM) ether, followed by chain extension to introduce the propanal moiety. While effective, future research is anticipated to focus on developing more atom-economical, environmentally benign, and efficient synthetic pathways.
Furthermore, the exploration of alternative starting materials and reagents could lead to more efficient syntheses. For example, transition metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been successfully employed for the synthesis of other 3-arylpropanals and could be adapted for this compound. researchgate.netmdpi.com The development of robust and recyclable catalysts for such transformations would be a significant step forward. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic One-Pot Reactions | Reduced reaction time, fewer purification steps, higher overall yield. | Development of multifunctional catalysts, optimization of reaction conditions for sequential transformations. |
| Mechanochemical Synthesis | Reduced solvent usage, lower energy consumption, potential for novel reactivity. | Exploration of different milling conditions, catalyst compatibility in solid-state reactions. |
| Transition Metal-Catalyzed Cross-Coupling | High efficiency and selectivity, broad substrate scope. | Design of novel ligands for improved catalytic activity, use of greener reaction media. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Development of microreactors suitable for handling reactive intermediates, integration of in-line purification. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The aldehyde functional group in this compound is a hub of reactivity, yet its full potential in modern catalytic transformations remains largely untapped. Future research is expected to delve into its participation in novel catalytic cycles, unlocking new synthetic possibilities.
One of the most exciting frontiers is the use of aromatic aldehydes as photoinitiators in photochemical transformations. nih.gov Research has shown that aromatic aldehydes can initiate polymerization reactions and participate in catalytic arylations under UV irradiation. nih.gov Investigating the photochemical behavior of this compound could lead to light-driven, energy-efficient synthetic methods. Furthermore, visible-light-induced photocatalysis offers a milder and more sustainable approach to organic synthesis, and the application of this technology to transform this compound into more complex structures is a promising research avenue. rsc.orgnih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, presents another area for exploration. The aldehyde moiety of this compound could be a substrate in various organocatalytic reactions, such as asymmetric aldol (B89426) or Michael additions, to generate chiral building blocks of high value.
Moreover, the activation of otherwise inert C-H bonds is a rapidly developing field in organic synthesis. mdpi.comresearchgate.net Research into the palladium-catalyzed C-H activation of the methoxy (B1213986) group or the aromatic ring of this compound could lead to the development of highly innovative and efficient methods for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org
Table 2: Emerging Catalytic Transformations for Aryl Propanals
| Catalytic Approach | Potential Transformation | Significance |
| Photocatalysis | Photoinitiated polymerization, hydroacylation, arylation. nih.gov | Access to novel reaction pathways using light as a sustainable energy source. |
| Organocatalysis | Asymmetric aldol and Michael reactions. | Enantioselective synthesis of chiral molecules without the need for metal catalysts. |
| C-H Activation | Direct functionalization of the aromatic ring or methoxy group. researchgate.netorganic-chemistry.org | Atom-economical synthesis of complex molecules by avoiding pre-functionalization steps. |
Expansion into New Synthetic Target Classes and Materials Science Applications
The unique structural features of this compound make it an attractive starting material for the synthesis of a diverse range of compounds beyond its traditional applications.
In the realm of medicinal chemistry and drug discovery, this compound can serve as a scaffold for the synthesis of novel bioactive molecules. nih.govub.edu The aldehyde group is a versatile handle for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals. nih.gov For instance, it can be used in multicomponent reactions to rapidly generate libraries of complex molecules for biological screening. ub.edu Preliminary studies on related compounds suggest potential antimicrobial properties, warranting further investigation into the biological activity of derivatives of this compound.
In materials science, the functionalized phenylpropanal structure holds promise for the development of novel polymers and functional materials. The aldehyde and the protected phenol (B47542) can be modified to introduce polymerizable groups, making it a potential monomer for the synthesis of specialty polymers with tailored properties. For example, polymers derived from related phenolic compounds have been investigated for their thermal stability and mechanical properties. uctm.edumdpi.com The incorporation of the this compound unit into polymer backbones could lead to materials with interesting optical, thermal, or biodegradable characteristics. The synthesis of chiral polymers from related norbornene derivatives also points to the potential for creating advanced materials with specific optical properties. mdpi.com
Table 3: Potential Applications in New Synthetic and Materials Contexts
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel heterocyclic compounds and bioactive molecules. ub.edunih.gov | The aldehyde functionality allows for diverse chemical transformations to build complex molecular architectures. |
| Polymer Chemistry | Monomer for the synthesis of functional polymers. uctm.edumdpi.com | The aromatic ring and functional groups can be tailored to impart specific properties to the resulting polymer. |
| Materials Science | Development of biodegradable materials or materials with specific optical properties. | The inherent structure can be a basis for creating environmentally friendly or technologically advanced materials. |
Q & A
Q. Q1. What are the common synthetic routes for 3-(4-(Methoxymethoxy)phenyl)propanal, and what are their methodological limitations?
Answer: The synthesis typically involves functionalization of aromatic precursors. A validated route includes:
- Step 1: Protection of hydroxyl groups using methoxymethyl (MOM) ethers. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with chloromethyl methyl ether (MOMCl) in the presence of K₂CO₃ to form 3-methoxy-4-(methoxymethoxy)benzaldehyde .
- Step 2: Aldol condensation or oxidation of propanol derivatives. For instance, 4-(methoxymethoxy)benzene propanol (compound 4) is oxidized to 4-(methoxymethoxy)benzenepropanal (compound 5) using reagents like Dess-Martin periodinane or Swern oxidation (DMSO, oxalyl chloride) .
Key Data:
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Oxidation of propanol | 85% | DMSO, oxalyl chloride, -85°C | |
| Aldol condensation | 50–60% | LiAlH₄ reduction, Knoevenagel |
Limitations: Low yields in condensation steps due to steric hindrance from MOM groups. Side reactions (e.g., over-oxidation) require careful stoichiometric control .
Advanced Synthesis Optimization
Q. Q2. How can researchers address low yields (<20%) in the synthesis of this compound derivatives?
Answer: Contradictory yields (e.g., 11% in isobutyl analogs vs. 85% in methoxymethoxy derivatives ) highlight the need for optimization:
- Catalyst Screening: Use organocatalysts (e.g., proline derivatives) to enhance stereoselectivity in aldol reactions.
- Temperature Control: Maintain cryogenic conditions (-78°C to -85°C) during oxidation steps to minimize side reactions .
- Purification: Employ flash chromatography with gradients (e.g., hexane:EtOAc 4:1 to 1:1) to separate aldehyde products from byproducts.
Experimental Design Tip: Use in-situ monitoring (TLC or NMR) to track reaction progress and adjust reagent equivalents dynamically .
Structural Characterization
Q. Q3. What advanced techniques are critical for confirming the structure of this compound?
Answer:
- X-ray Crystallography: Resolves bond lengths (C-C avg = 1.50 Å) and dihedral angles (5.1–21.4° between aromatic rings) .
- Hydrogen Bonding Analysis: Intermolecular C-H···O bonds stabilize crystal packing (O···H distance = 2.1–2.3 Å) .
Q. Q4. How should researchers reconcile conflicting spectroscopic data for methoxymethoxy-protected intermediates?
Answer: Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from solvent polarity or MOM group rotamers. Mitigation strategies:
- Standardized Solvents: Use deuterated DMSO or CDCl₃ for consistency.
- Variable Temperature NMR: Resolve rotameric signals by cooling samples to -40°C .
- Cross-Validation: Compare with computational spectra (DFT/B3LYP/6-31G**) .
Computational Modeling
Q. Q5. How can computational methods predict the reactivity of this compound in nucleophilic additions?
Answer:
- QSAR/QSPR Models: Correlate electrophilicity indices (ω) with reaction rates. For example, ω = 3.2 eV suggests moderate aldehyde reactivity .
- Transition State Modeling: Identify steric barriers using Gaussian09 (M06-2X/cc-pVTZ). Calculations show a 15 kcal/mol barrier for MOM-protected aryl aldehydes .
Application: Predict optimal solvents (e.g., THF vs. DCM) for Grignard additions based on dielectric constant (ε) and H-bonding parameters.
Biological Activity Profiling
Q. Q6. What methodologies are recommended for assessing the bioactivity of this compound?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against α-glucosidase (anti-diabetic models) at 10–100 µM .
- Antioxidant Activity: Measure DPPH radical scavenging (IC₅₀) and compare with Trolox standards .
- SAR Studies: Modify the propanal chain (e.g., α,β-unsaturated analogs) to enhance electrophilicity and receptor binding .
Q. Q7. What factors influence the stability of this compound under storage?
Answer:
- Light Sensitivity: MOM groups undergo photolytic cleavage. Store in amber vials at -20°C.
- Hydrolysis: Susceptible to acidic conditions (pH < 5). Use neutral buffers for biological assays .
- Oxidation: Add antioxidants (e.g., BHT) to propanal solutions to prevent aldehyde oxidation to carboxylic acids .
Advanced Analytical Challenges
Q. Q8. How can researchers resolve overlapping signals in LC-MS analysis of this compound metabolites?
Answer:
- Chromatographic Optimization: Use HILIC columns (2.6 µm particle size) with 0.1% formic acid in ACN/H₂O gradients to separate polar metabolites.
- High-Resolution MS: Employ Q-TOF instruments (resolution > 30,000) to distinguish [M+H]⁺ (m/z 225.1124) from isobaric contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
